Mupirocin

描述

属性

IUPAC Name |

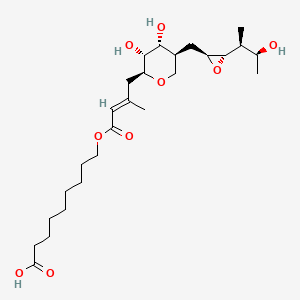

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINDHVHHQZYEEK-HBBNESRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046438 | |

| Record name | Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.65e-02 g/L | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

12650-69-0 | |

| Record name | Mupirocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12650-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mupirocin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mupirocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mupirocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoic acid, 9-[[(2Z)-3-methyl-1-oxo-4-[(2S,3R,4R,5S)-tetrahydro-3,4-dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]-2-oxiranyl]methyl]-2H-pyran-2-yl]-2-buten-1-yl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUPIROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GX863OA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77-78, 77 - 78 °C | |

| Record name | Mupirocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Mupirocin Biosynthesis Pathway in Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of mupirocin in Pseudomonas fluorescens. This compound, a potent antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA), is a polyketide synthesized by a complex interplay of enzymes encoded within a large gene cluster. This document details the genetic organization, enzymatic functions, regulatory networks, and experimental methodologies crucial for understanding and manipulating this important metabolic pathway.

The this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is orchestrated by a 74 kb gene cluster in Pseudomonas fluorescens NCIMB 10586.[1][2] This cluster is a hybrid system, combining elements of both type I and type II polyketide synthase (PKS) and fatty acid synthase (FAS) systems.[1] It comprises six large open reading frames (ORFs), mmpA through mmpF, which encode multifunctional proteins characteristic of type I PKS/FAS, and a series of individual genes, mupA through mupX and macpA through macpE, some of which are analogous to type II systems.[1]

The synthesis of the this compound backbone is a complex process involving a trans-AT (acyltransferase) type I PKS.[2][3][4] This means that the acyltransferase activity is provided by a discrete polypeptide rather than being integrated into the main PKS modules.[4][5]

The Biosynthetic Pathway: From Precursors to Pseudomonic Acids

This compound is primarily a mixture of pseudomonic acids, with pseudomonic acid A (PA-A) being the most abundant and active component, constituting about 90% of the mixture.[2] Other major components include pseudomonic acid B (PA-B) and pseudomonic acid C (PA-C).[2] The biosynthesis proceeds through parallel pathways, a major one involving a 10,11-epoxide intermediate and a minor one with a 10,11-alkene.[2][3]

The core structure of this compound consists of a C17 polyketide, monic acid, which is esterified with 9-hydroxynonanoic acid (9-HN).[2] The formation of the tetrahydropyran (THP) ring within the monic acid moiety is a critical step for its antibiotic activity and involves a Rieske oxygenase (MupW) and an epoxide hydrolase (MupZ).[3]

A key final step in the biosynthesis is the conversion of PA-B to the more active PA-A, which involves the removal of a tertiary hydroxyl group at the C8 position.[3][6] This conversion is a complex process requiring the products of several mup genes, including mupL, mupM, mupN, mupO, mupP, mupV, mupC, mupF, and mupU, as well as macpE.[6]

Core Biosynthetic Steps:

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Precursors [label="Acetate & Malonate"]; PKS_FAS [label="Type I PKS & FAS\n(mmp genes)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linear_PK [label="Linear Polyketide\nIntermediate"]; MupW_MupZ [label="MupW (Rieske Oxygenase)\nMupZ (Epoxide Hydrolase)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; THP_Formation [label="Tetrahydropyran (THP)\nRing Formation"]; PA_C [label="Pseudomonic Acid C\n(10,11-alkene)"]; Epoxidation [label="Epoxidation\n(mmpE)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; PA_A_from_C [label="Pseudomonic Acid A"]; Hydroxylation [label="Hydroxylation", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PA_B [label="Pseudomonic Acid B\n(8-hydroxy)"]; Conversion [label="Conversion\n(mupL, M, N, O, P, V, C, F, U, macpE)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; PA_A_from_B [label="Pseudomonic Acid A"];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Precursors [label="Acetate & Malonate"]; PKS_FAS [label="Type I PKS & FAS\n(mmp genes)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linear_PK [label="Linear Polyketide\nIntermediate"]; MupW_MupZ [label="MupW (Rieske Oxygenase)\nMupZ (Epoxide Hydrolase)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; THP_Formation [label="Tetrahydropyran (THP)\nRing Formation"]; PA_C [label="Pseudomonic Acid C\n(10,11-alkene)"]; Epoxidation [label="Epoxidation\n(mmpE)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; PA_A_from_C [label="Pseudomonic Acid A"]; Hydroxylation [label="Hydroxylation", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PA_B [label="Pseudomonic Acid B\n(8-hydroxy)"]; Conversion [label="Conversion\n(mupL, M, N, O, P, V, C, F, U, macpE)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; PA_A_from_B [label="Pseudomonic Acid A"];

// Edges Precursors -> PKS_FAS; PKS_FAS -> Linear_PK; Linear_PK -> MupW_M_Z; MupW_M_Z -> THP_Formation; THP_Formation -> PA_C; PA_C -> Epoxidation; Epoxidation -> PA_A_from_C; PA_A_from_C -> Hydroxylation; Hydroxylation -> PA_B; PA_B -> Conversion; Conversion -> PA_A_from_B; } end_dot Caption: Core enzymatic steps in the biosynthesis of pseudomonic acids.

Regulation of this compound Production

The production of this compound is tightly regulated at the transcriptional level, primarily through a quorum-sensing (QS) mechanism.[7][8] This system ensures that the antibiotic is produced in a cell-density-dependent manner, typically during the late exponential and stationary phases of growth.[7]

Key Regulatory Components:

-

MupI/MupR System: The core of the QS regulation consists of mupI and mupR.[7] MupI is an N-acylhomoserine lactone (AHL) synthase, which produces the signaling molecule N-(3-oxodecanoyl)homoserine lactone.[9] MupR is a transcriptional activator that, when bound to the AHL signal, activates the expression of the this compound biosynthetic genes.[7]

-

Gac/Rsm Cascade: This global regulatory system acts upstream of the MupI/MupR system.[10] The GacS/GacA two-component system positively regulates the expression of small RNAs, which in turn control the MupI/MupR system, thereby activating this compound biosynthesis.[10]

-

MupX: This gene encodes an amidase/hydrolase that can degrade AHLs.[9] Its presence suggests a mechanism for fine-tuning the QS response.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes GacS_GacA [label="GacS/GacA\nTwo-Component System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sRNAs [label="Small RNAs\n(e.g., RsmY, RsmZ)"]; MupI [label="MupI\n(AHL Synthase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AHL [label="N-acylhomoserine\nlactone (AHL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MupR [label="MupR\n(Transcriptional Regulator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mupirocin_Genes [label="this compound Biosynthesis\nGene Cluster", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nProduction"];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes GacS_GacA [label="GacS/GacA\nTwo-Component System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sRNAs [label="Small RNAs\n(e.g., RsmY, RsmZ)"]; MupI [label="MupI\n(AHL Synthase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AHL [label="N-acylhomoserine\nlactone (AHL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MupR [label="MupR\n(Transcriptional Regulator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mupirocin_Genes [label="this compound Biosynthesis\nGene Cluster", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nProduction"];

// Edges GacS_GacA -> sRNAs [label=" activates"]; sRNAs -> MupI [label=" activates"]; MupI -> AHL [label=" synthesizes"]; AHL -> MupR [label=" binds to"]; MupR -> Mupirocin_Genes [label=" activates transcription"]; Mupirocin_Genes -> this compound; } end_dot Caption: Regulatory cascade controlling this compound biosynthesis.

Quantitative Data on this compound Production

Manipulating the regulatory and biosynthetic genes can significantly impact the yield of this compound. The following table summarizes key findings on the effects of genetic modifications on production levels.

| Strain/Condition | Genetic Modification | Effect on this compound Production | Reference |

| P. fluorescens NCIMB 10586 | Wild-type | Baseline production | [11] |

| P. fluorescens NCIMB 10586 | mupI deletion | This compound production abolished | [7] |

| P. fluorescens NCIMB 10586 | mupR deletion | This compound production abolished | [7] |

| P. fluorescens NCIMB 10586 | mupR expressed in trans | Up to 17-fold increase in production | [9] |

| P. fluorescens 2P24 | ΔaefR | Decreased this compound production | [12] |

| P. fluorescens NCIMB 10586 | mmpEΔOR/ΔmupW double mutant | Accumulation of linear metabolites (this compound W4 and W5) in very low titres | [3] |

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthesis pathway. Below are outlines of key methodologies.

Gene Knockout and Complementation

Gene knockout experiments are fundamental to elucidating the function of individual genes within the this compound cluster.[1]

Workflow for Gene Knockout:

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes start [label="Start: Identify Target Gene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; construct [label="Construct Suicide Vector\nwith deletion cassette"]; transform [label="Transform P. fluorescens\nwith the vector"]; selection1 [label="Select for Single Crossover\n(Vector Integration)"]; selection2 [label="Select for Double Crossover\n(Allelic Exchange)"]; verify [label="Verify Gene Deletion\n(PCR, Sequencing)"]; end [label="End: Gene Knockout Mutant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes start [label="Start: Identify Target Gene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; construct [label="Construct Suicide Vector\nwith deletion cassette"]; transform [label="Transform P. fluorescens\nwith the vector"]; selection1 [label="Select for Single Crossover\n(Vector Integration)"]; selection2 [label="Select for Double Crossover\n(Allelic Exchange)"]; verify [label="Verify Gene Deletion\n(PCR, Sequencing)"]; end [label="End: Gene Knockout Mutant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> construct; construct -> transform; transform -> selection1; selection1 -> selection2; selection2 -> verify; verify -> end; } end_dot Caption: Workflow for creating a gene knockout mutant.

Detailed Steps:

-

Vector Construction: A suicide vector, unable to replicate in P. fluorescens, is constructed. This vector contains flanking regions of the target gene surrounding a selection marker, creating a deletion cassette.

-

Transformation: The suicide vector is introduced into P. fluorescens NCIMB 10586, often via conjugation from an E. coli donor strain.

-

Selection for Integration: Selection is applied to isolate cells where the vector has integrated into the chromosome via a single homologous recombination event.

-

Counter-selection: A second selection step is performed to identify cells that have undergone a second recombination event, resulting in the excision of the vector and the replacement of the wild-type gene with the deletion cassette.

-

Verification: The gene deletion is confirmed using techniques such as PCR to check for the size difference in the amplified product and DNA sequencing to verify the correct allelic exchange.

-

Complementation: To ensure the observed phenotype is due to the gene knockout and not polar effects, the wild-type gene is reintroduced on a plasmid, and the restoration of this compound production is assessed.[1]

Analysis of this compound Production

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound and its intermediates.

Protocol Outline:

-

Culture Growth: P. fluorescens strains are grown in a suitable production medium (e.g., SSM broth) at 22°C with shaking.

-

Sample Preparation: The bacterial culture is centrifuged, and the supernatant is collected. The supernatant is then typically acidified and extracted with an organic solvent like ethyl acetate. The organic phase is evaporated to dryness and the residue is redissolved in a suitable solvent for HPLC analysis.

-

HPLC Analysis: The extracted samples are analyzed on a C18 reverse-phase column. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. This compound is typically detected by UV absorbance at 222 nm. Pure this compound is used as a standard for quantification.

Cross-feeding and Feeding Experiments

These experiments are invaluable for determining the order of steps in the biosynthetic pathway and for identifying the function of specific genes.

-

Cross-feeding: A mutant strain blocked at a particular step in the pathway is grown in proximity to another strain. If the second strain produces a diffusible intermediate that the first strain can convert into the final product, a zone of production will be observed. This was used to show that wild-type P. fluorescens produces a diffusible substance that can rescue a mupI mutant.[7]

-

Feeding Experiments: Purified intermediates are fed to mutant strains that are blocked in the pathway. The ability of the mutant to convert the fed intermediate into subsequent products is then analyzed, often by HPLC. This approach was used to identify the genes required for the conversion of PA-B to PA-A by feeding PA-B to various mup gene deletion mutants.[6]

Conclusion and Future Directions

The this compound biosynthesis pathway in Pseudomonas fluorescens is a paradigm for complex antibiotic production, involving a sophisticated interplay of PKS machinery, tailoring enzymes, and intricate regulatory networks. A thorough understanding of this pathway is crucial for efforts to improve this compound titers and to engineer the production of novel, more effective antibiotic derivatives. Future research will likely focus on elucidating the precise mechanisms of the remaining uncharacterized enzymes, further untangling the regulatory web, and applying synthetic biology approaches to re-engineer the pathway for the production of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Characterization of the this compound biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Quorum-sensing-dependent regulation of biosynthesis of the polyketide antibiotic this compound in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance to and synthesis of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Manipulation of quorum sensing regulation in Pseudomonas fluorescens NCIMB 10586 to increase this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Global Gac/Rsm regulatory system activates the biosynthesis of this compound by controlling the MupR/I quorum sensing system in Pseudomonas sp. NCIMB 10586 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Genetic Regulation of the Mupirocin Biosynthetic Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupirocin, a potent topical antibiotic produced by Pseudomonas fluorescens NCIMB 10586, is a critical tool in the fight against infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, targeting isoleucyl-tRNA synthetase, makes it a valuable therapeutic agent.[1][2] The biosynthesis of this complex polyketide is orchestrated by a large 74 kb gene cluster, and its expression is tightly controlled by a multi-layered regulatory network.[3][4] Understanding this intricate regulatory web is paramount for the rational design of strategies to enhance this compound production and develop novel derivatives. This technical guide provides an in-depth overview of the core genetic regulatory circuits governing the this compound biosynthetic cluster, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Regulatory Networks

The production of this compound is not a constitutive process; rather, it is activated in the late exponential and stationary phases of growth, a hallmark of secondary metabolite production.[1][2] This temporal regulation is governed by a hierarchical network of signaling pathways, with the MupR/I quorum-sensing system at its core, which is itself modulated by global regulatory systems such as the Gac/Rsm two-component system and the RpeA/RpeB two-component system.

The MupR/I Quorum-Sensing System

At the heart of this compound regulation lies a classical LuxR/I-type quorum-sensing (QS) system, composed of the transcriptional activator MupR and the N-acylhomoserine lactone (AHL) synthase MupI.[1][2] The MupI protein is responsible for the synthesis of the AHL signal molecule, N-(3-oxodecanoyl)-homoserine lactone (3-O-C10-HSL).[5] As the bacterial population density increases, the concentration of 3-O-C10-HSL in the environment rises. Once a threshold concentration is reached, 3-O-C10-HSL binds to and activates the MupR protein. The MupR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of the this compound biosynthetic operons, thereby initiating their transcription.[3] Inactivation of either mupR or mupI has been shown to abolish this compound production, confirming their essential role in the biosynthetic pathway.[1][2]

The Gac/Rsm Global Regulatory System

The Gac/Rsm system is a conserved two-component global regulatory system in Pseudomonas that plays a crucial role in controlling the production of secondary metabolites and virulence factors.[3] In the context of this compound biosynthesis, the Gac/Rsm system acts as a positive regulator, upstream of the MupR/I QS system.[3] The sensor kinase GacS, upon sensing an unknown environmental signal, autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs), RsmY and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins of the RsmA/CsrA family (RsmA, RsmE, and RsmI).[3] By sequestering these repressors, the translation of the mupR and mupI mRNAs is derepressed, leading to the activation of the MupR/I QS system and subsequent this compound production.[3] Interestingly, another RsmA homolog, RsmF, appears to act as a positive regulator by interacting with the 5' leader of the mupR mRNA.[3]

The RpeA/RpeB Two-Component System

Another layer of global regulation is provided by the RpeA/RpeB two-component signal transduction (TCST) system. This system has also been shown to modulate this compound biosynthesis by influencing the quorum-sensing machinery.[6][7] Deletion of the rpeA gene significantly reduces this compound production, indicating its role as a positive regulator.[6][7] The RpeA/RpeB system appears to exert its control, at least in part, by modulating the expression of the MupR/I QS system.[6]

Data Presentation: Quantitative Effects of Regulatory Gene Manipulation

The following tables summarize the quantitative impact of genetic modifications in the key regulatory pathways on this compound production in P. fluorescens NCIMB 10586.

| Gene(s) Manipulated | Genotype | Effect on this compound Production | Reference |

| gacA | ΔgacA | Significantly reduced | [3] |

| gacS | ΔgacS | Significantly reduced | [3] |

| rsmY/Z | ΔrsmY/Z | Significantly decreased | [3] |

| rpeA | ΔrpeA | Reduced from 160 mg/L to 21.3 mg/L | [6][7] |

| rpeB | ΔrpeB | No significant effect | [6] |

| mupR | Overexpression | Up to 17-fold increase | [5] |

| gacA | Overexpression | Increased from 61.75 mg/L to 129.88 mg/L | [3] |

| Gene(s) Manipulated | Genotype | Fold Change in Gene Expression (mupR) | Fold Change in Gene Expression (mupI) | Reference |

| gacA | ΔgacA | Decreased | Decreased | [3] |

| gacS | ΔgacS | Decreased | Decreased | [3] |

| rsmY/Z | ΔrsmY/Z | Decreased | Decreased | [3] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the regulatory cascades controlling this compound biosynthesis.

Caption: The MupR/I quorum-sensing circuit in P. fluorescens.

Caption: The Gac/Rsm global regulatory cascade's control over this compound.

Caption: The RpeA/RpeB two-component system's influence on this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the genetic regulation of the this compound biosynthetic cluster.

Gene Knockout in Pseudomonas fluorescens via Homologous Recombination

This protocol describes the creation of an in-frame, unmarked deletion of a target gene in P. fluorescens NCIMB 10586 using a suicide vector-based approach.

Materials:

-

P. fluorescens NCIMB 10586

-

E. coli donor strain (e.g., S17-1)

-

Suicide vector (e.g., pK18mobsacB)

-

Primers for amplifying upstream and downstream flanking regions of the target gene

-

Restriction enzymes and T4 DNA ligase

-

Appropriate antibiotics for selection

-

LB medium and agar

-

Sucrose

Procedure:

-

Construct the knockout vector: a. Amplify the upstream and downstream homologous regions (approx. 500-1000 bp each) of the target gene from P. fluorescens genomic DNA using PCR. b. Clone the amplified fragments into the suicide vector, flanking the selectable marker. c. Transform the construct into an E. coli donor strain.

-

Conjugation: a. Grow overnight cultures of the E. coli donor strain containing the knockout vector and the recipient P. fluorescens strain. b. Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate overnight to allow conjugation.

-

Selection of single-crossover recombinants: a. Resuspend the conjugation mix in sterile saline. b. Plate the suspension onto selective agar containing an antibiotic to select for P. fluorescens and an antibiotic to select for the suicide vector. c. Incubate until colonies appear. These colonies represent single-crossover events where the plasmid has integrated into the chromosome.

-

Selection of double-crossover recombinants (gene knockout): a. Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight. b. Plate serial dilutions of the culture onto LB agar containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity. c. Colonies that grow on sucrose plates are potential double-crossover mutants where the plasmid has been excised.

-

Verification of gene knockout: a. Screen sucrose-resistant colonies by PCR using primers that flank the target gene to confirm the deletion. b. Further confirm the knockout by Southern blotting or sequencing.

Reporter Gene Assay using xylE

This protocol details the use of the xylE reporter gene, which encodes catechol 2,3-dioxygenase, to quantify promoter activity.

Materials:

-

P. fluorescens strains containing the xylE reporter fusion construct

-

Catechol solution

-

Cell lysis buffer

-

Spectrophotometer

Procedure:

-

Culture growth: a. Grow the P. fluorescens reporter strains under the desired experimental conditions.

-

Cell harvesting and lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or chemical lysis).

-

Enzyme assay: a. Add a known amount of the cell lysate to a reaction mixture containing catechol. b. Monitor the formation of the yellow product, 2-hydroxymuconic semialdehyde, by measuring the absorbance at 375 nm over time using a spectrophotometer.

-

Data analysis: a. Calculate the specific activity of catechol 2,3-dioxygenase, typically expressed as units per milligram of protein.

N-Acylhomoserine Lactone (AHL) Bioassay

This protocol describes a method for detecting and semi-quantifying AHL production using a biosensor strain.

Materials:

-

P. fluorescens test strains

-

AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))

-

LB medium and agar

-

X-Gal solution

Procedure:

-

Preparation of test plates: a. Prepare LB agar plates. b. Spread a lawn of the AHL biosensor strain onto the surface of the plates.

-

Inoculation of test strains: a. Spot or streak the P. fluorescens strains to be tested for AHL production onto the biosensor lawn.

-

Incubation: a. Incubate the plates at the appropriate temperature until growth is visible.

-

Detection of AHL production: a. Observe the plates for the development of a colored (e.g., blue with X-Gal) or luminescent halo around the test strains, indicating the production of AHLs that activate the reporter in the biosensor. The size and intensity of the halo can be used to semi-quantitatively compare AHL production between different strains.

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying the expression levels of specific genes in P. fluorescens.

Materials:

-

P. fluorescens cultures grown under different conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA extraction and purification: a. Harvest bacterial cells and extract total RNA using a commercial kit or a standard protocol. b. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA synthesis: a. Synthesize cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

-

Real-time PCR: a. Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers. b. Run the reactions in a real-time PCR instrument.

-

Data analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to a stably expressed housekeeping gene.

Conclusion

The genetic regulation of the this compound biosynthetic cluster is a complex and tightly controlled process, involving a hierarchical network of quorum sensing and global regulatory systems. This guide has provided a comprehensive overview of the key players in this network, supported by quantitative data on the effects of their manipulation, detailed experimental protocols for their study, and visual representations of their interactions. A thorough understanding of these regulatory mechanisms is essential for researchers and drug development professionals seeking to harness the full potential of this compound and to engineer novel, more effective antibiotics. Future research in this area will likely focus on further dissecting the intricate cross-talk between these regulatory pathways and identifying novel regulatory elements that can be targeted for strain improvement and the generation of new bioactive compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Quorum-sensing-dependent regulation of biosynthesis of the polyketide antibiotic this compound in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global Gac/Rsm regulatory system activates the biosynthesis of this compound by controlling the MupR/I quorum sensing system in Pseudomonas sp. NCIMB 10586 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the this compound biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rpeA, a global regulator involved in this compound biosynthesis in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Mupirocin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of mupirocin, with a specific focus on its activity against clinically relevant Gram-positive bacteria. This compound, a unique topical antibiotic derived from Pseudomonas fluorescens, has a distinct mechanism of action that prevents cross-resistance with other antimicrobial classes, making it a valuable agent in treating skin and soft tissue infections and in decolonization protocols.

Mechanism of Action

This compound exerts its bacteriostatic and bactericidal effects by specifically targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By competitively binding to the IleRS active site, this compound prevents the formation of isoleucyl-tRNA, thereby halting protein production and leading to bacterial growth inhibition and death. The affinity of this compound for bacterial IleRS is significantly higher than for its mammalian counterpart, ensuring selective toxicity.

Caption: this compound's mechanism of action via inhibition of isoleucyl-tRNA synthetase.

Quantitative Spectrum of Activity

This compound demonstrates potent activity primarily against Gram-positive cocci. Its efficacy is most pronounced against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes. Activity against other Gram-positive organisms varies, with notably lower susceptibility observed in Enterococcus species and certain anaerobic bacteria.

| Organism | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 - 4 | 0.25 | 0.25 |

| Methicillin-Resistant (MRSA) | 0.06 - >256 | 0.25 | 0.25 | |

| Coagulase-Negative Staphylococci | S. epidermidis | ≤ 0.5 | - | - |

| S. saprophyticus | Active (MIC unspecified) | - | - | |

| Streptococcus pyogenes | Group A | 0.06 - >256 | - | 0.06 |

| Other Streptococci | Groups B, C, G | 0.12 - 0.5 | - | - |

| S. pneumoniae | Active (MIC unspecified) | - | - | |

| Enterococcus faecalis | - | 32 - 64 | - | - |

| Corynebacterium spp. | - | >128 | - | - |

| Clostridium spp. | Anaerobe | >1024 | - | - |

| Propionibacterium acnes | Anaerobe | >1024 | - | - |

| (Data compiled from multiple sources, including) |

Mechanisms of Resistance

The emergence of this compound resistance poses a clinical challenge. Resistance is categorized as either low-level or high-level, arising from distinct genetic mechanisms.

-

Low-Level Resistance (MuL): Characterized by Minimum Inhibitory Concentrations (MICs) from 8 to 256 µg/mL. This typically results from point mutations in the native chromosomal gene (ileS) encoding the target isoleucyl-tRNA synthetase.

-

High-Level Resistance (MuH): Defined by MICs of ≥512 µg/mL. This form of resistance is more clinically significant and is mediated by the acquisition of a plasmid-borne gene, mupA (also known as ileS2). This gene encodes a modified, resistant version of IleRS that is not effectively inhibited by this compound.

Caption: Genetic pathways leading to low-level and high-level this compound resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using standardized methods, primarily agar dilution or broth microdilution, as outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method Protocol:

-

Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions and autoclaved. It is then cooled to 45-50°C in a water bath.

-

This compound Stock Solution: A stock solution of this compound reference powder is prepared in a suitable solvent.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared. The appropriate volume of each dilution is added to molten MHA to achieve the final desired concentrations (e.g., 0.03 to 512 µg/mL). The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: Test isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are used to prepare a bacterial suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: The standardized bacterial suspension is applied to the surface of the this compound-containing agar plates using a multipoint inoculator. A growth control plate (without this compound) is also inoculated.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Standard experimental workflow for MIC determination by agar dilution.

An In-depth Technical Guide to Mupirocin Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mupirocin, a topical antibiotic derived from Pseudomonas fluorescens, has long been a cornerstone in the management of staphylococcal skin infections and for the eradication of nasal carriage of methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), has historically conferred a low risk of cross-resistance with other antibiotic classes.[1] However, the emergence and spread of this compound resistance pose a significant threat to its clinical utility. This guide provides a comprehensive technical overview of the molecular and biochemical mechanisms underlying this compound resistance, methodologies for its detection and characterization, and quantitative data to inform research and development efforts.

This compound resistance is primarily categorized into two clinically significant phenotypes: low-level resistance (LLMR) and high-level resistance (HLMR).[3] LLMR is typically associated with point mutations in the native chromosomal ileS gene, which encodes the target enzyme, IleRS.[3] In contrast, HLMR is most commonly mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS2), which directs the synthesis of a this compound-resistant IleRS isozyme.[3][4] A less frequently observed mechanism of HLMR involves another plasmid-borne gene, mupB.

This guide will delve into the genetic and biochemical intricacies of these resistance mechanisms, provide detailed experimental protocols for their investigation, and present key quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for understanding and studying this compound resistance.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance, providing a comparative overview of minimum inhibitory concentrations (MICs), enzyme inhibition, and the prevalence of resistance determinants.

| Table 1: this compound Susceptibility and Resistance Breakpoints in S. aureus | |

| Susceptibility Level | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Susceptible | ≤ 4[3][5] |

| Low-Level Resistance (LLMR) | 8 - 256[3][5][6] |

| High-Level Resistance (HLMR) | ≥ 512[3][5][6] |

| Table 2: Inhibition of Isoleucyl-tRNA Synthetase (IleRS) by this compound | ||

| IleRS Type | Genetic Determinant | 50% Inhibitory Concentration (IC50) (ng/mL) |

| Wild-Type (Susceptible) | Chromosomal ileS | 0.7 - 3.0[7] |

| Low-Level Resistant | Chromosomal ileS (with mutations) | 19 - 43[7] |

| High-Level Resistant | Plasmid-encoded mupA | 7,000 - 10,000[7] |

| Table 3: Prevalence of this compound Resistance Mechanisms in Clinical S. aureus Isolates (Illustrative Ranges from Various Studies) | ||

| Resistance Mechanism | Prevalence in this compound-Resistant Isolates | Associated MIC Range (µg/mL) |

| mupA (High-Level) | 42% - 90%[8] | ≥ 512 |

| mupB (High-Level) | Varies, generally low | ≥ 1024 |

| ileS mutations (Low-Level) | 58% - 87.5%[8] | 8 - 256 |

Core Signaling Pathways and Resistance Mechanisms

This compound's antibacterial activity stems from its specific inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. The following diagrams illustrate the mechanism of action and the primary pathways of resistance.

Caption: Mechanism of action of this compound, inhibiting protein synthesis.

Caption: Overview of this compound resistance mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound resistance.

Determination of this compound Minimum Inhibitory Concentration (MIC)

a) Broth Microdilution Method

-

Preparation of this compound Stock Solution: Dissolve this compound lithium salt in sterile deionized water to a concentration of 1024 µg/mL. Filter-sterilize the solution.

-

Preparation of Microtiter Plates: Prepare serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations should range from 0.06 to 512 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of S. aureus. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

b) Agar Dilution Method

-

Preparation of this compound Plates: Prepare a series of Mueller-Hinton agar plates containing twofold dilutions of this compound, ranging from 0.06 to 512 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 10^7 CFU/mL.

-

Inoculation: Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each this compound-containing agar plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial inoculum.

Molecular Detection of Resistance Genes

a) DNA Extraction

-

Culture S. aureus overnight on a non-selective agar plate.

-

Suspend a single colony in 100 µL of sterile deionized water or TE buffer.

-

Heat the suspension at 95-100°C for 10 minutes to lyse the cells.

-

Centrifuge at 12,000 x g for 1 minute.

-

Use the supernatant containing the genomic DNA as the template for PCR.

b) PCR for mupA and mupB Detection

-

Primer Sequences:

-

mupA Forward: 5'-ATAAGTGATACTCTAGGAGGC-3'

-

mupA Reverse: 5'-CCTCTTTCGATCTTCTTTAGC-3'

-

mupB Forward: 5'-GTTGGGAAAGTTATGGCTGA-3'

-

mupB Reverse: 5'-CCATTAAACCATGCGGATTA-3'

-

-

PCR Reaction Mixture (25 µL):

-

12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, and MgCl2)

-

1 µL of each forward and reverse primer (10 µM)

-

2 µL of DNA template

-

8.5 µL of nuclease-free water

-

-

PCR Cycling Conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The expected amplicon size for mupA is approximately 456 bp, and for mupB is approximately 570 bp.

c) Sequencing of the ileS Gene

-

Design overlapping primer pairs to amplify the entire coding sequence of the ileS gene (approximately 3 kb).

-

Perform PCR using a high-fidelity DNA polymerase.

-

Purify the PCR products.

-

Sequence the purified amplicons using Sanger sequencing.

-

Align the obtained sequences with a wild-type ileS reference sequence (e.g., GenBank accession number X74219) to identify point mutations.

Isoleucyl-tRNA Synthetase (IleRS) Enzyme Activity Assay

-

Preparation of Cell-Free Extract:

-

Grow S. aureus to mid-log phase in Tryptic Soy Broth.

-

Harvest cells by centrifugation and wash with buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 10% glycerol).

-

Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.

-

Centrifuge at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract.

-

-

ATP-PPi Exchange Assay:

-

This assay measures the isoleucine-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step of the aminoacylation reaction.

-

The reaction mixture (e.g., 100 µL) contains: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 2 mM ATP, 2 mM [32P]PPi, 0.1 mM L-isoleucine, and the cell-free extract.

-

To determine the IC50, pre-incubate the enzyme extract with varying concentrations of this compound for a set time before initiating the reaction with the addition of substrates.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

Adsorb the [32P]ATP onto activated charcoal, wash to remove unincorporated [32P]PPi, and measure the radioactivity by scintillation counting.

-

The IC50 is the concentration of this compound that reduces the enzyme activity by 50%.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of this compound resistance in a clinical S. aureus isolate.

Caption: Workflow for phenotypic and genotypic characterization of this compound resistance.

Conclusion

This compound resistance in Staphylococcus aureus is a multifaceted problem driven by distinct genetic and biochemical mechanisms. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies and for the implementation of effective antimicrobial stewardship programs. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols, quantitative data, and visual representations of the core concepts of this compound resistance. Continued surveillance and research into the molecular epidemiology and biochemical intricacies of this compound resistance are essential to preserve the efficacy of this important topical antibiotic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical relevance of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Screening for this compound Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of this compound Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-level this compound resistance in Staphylococcus aureus: evidence for two distinct isoleucyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, this compound, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the mupA Gene in High-Level Mupirocin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mupirocin is a crucial topical antibiotic for treating staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy is threatened by the emergence of resistance, particularly high-level resistance, which is primarily mediated by the mupA gene. This technical guide provides an in-depth overview of the molecular mechanisms, genetic determinants, and laboratory protocols associated with mupA-mediated high-level this compound resistance. It is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development.

Introduction to this compound and Resistance Mechanisms

This compound, an antibiotic derived from Pseudomonas fluorescens, functions by inhibiting bacterial protein synthesis.[1] Its unique mechanism of action involves the competitive inhibition of isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging tRNA with isoleucine.[2] This leads to the cessation of protein and RNA synthesis in susceptible bacteria, resulting in bacteriostasis at low concentrations and bactericidal effects at higher concentrations.[3][4]

The emergence of this compound resistance poses a significant clinical challenge. There are two main levels of resistance, each with a distinct genetic basis. Low-level resistance (MuL) is typically associated with point mutations in the native chromosomal ileS gene, which encodes the susceptible IleRS.[5] In contrast, high-level resistance (MuH) is most commonly conferred by the acquisition of the mupA gene, also known as ileS2.[5] This gene encodes a modified IleRS that has a low binding affinity for this compound, allowing protein synthesis to continue even in the presence of the antibiotic.[6]

The mupA Gene: A Key Player in High-Level Resistance

The mupA gene is the primary determinant of high-level this compound resistance in staphylococci. It is typically located on large, transferable plasmids, which facilitates its dissemination among bacterial populations through horizontal gene transfer.[7] The presence of insertion sequences, such as IS257, flanking the mupA gene is thought to play a role in its mobilization.[8][7] While most commonly plasmid-borne, chromosomal integration of mupA has also been reported, sometimes leading to low-level resistance phenotypes.[9]

Data Presentation: this compound Resistance Levels and Genetic Determinants

The following tables summarize the quantitative data related to this compound resistance, providing a clear comparison of resistance levels, their corresponding Minimum Inhibitory Concentrations (MICs), and the associated genetic mechanisms.

| Resistance Level | Minimum Inhibitory Concentration (MIC) | Primary Genetic Determinant | Mechanism |

| Susceptible | ≤ 4 µg/mL | Wild-type ileS gene | Native IleRS is inhibited by this compound. |

| Low-Level Resistance (MuL) | 8 to 256 µg/mL | Point mutations in the chromosomal ileS gene | Altered native IleRS with reduced affinity for this compound.[5] |

| High-Level Resistance (MuH) | ≥ 512 µg/mL | Plasmid-encoded mupA (ileS2) gene | Production of a resistant IleRS enzyme that is not inhibited by this compound.[5][6] |

Table 1: this compound Resistance Categories and Associated Genetic Factors.

| Study Reference | Geographic Region | Prevalence of High-Level this compound Resistance (mupA positive) | Isolate Source |

| Chaves et al. (2004) | Not Specified | 14.8% in MRSA, 0.6% in MSSA | Clinical Isolates |

| González-Domínguez et al. | Not Specified | Higher in MRSA than MSSA | Clinical Isolates |

| Monecke et al. (2017) | Saxony, Germany | 1.1% (2000-2015) to 17.6% (2017) | MRSA Isolates |

| A study in a tertiary care hospital of West Bengal | West Bengal, India | 23.3% in S. aureus | Wound Infections[10] |

| A study in the Midwestern United States | Midwestern USA | 6.8% in multidrug-resistant MRSA | Clinical Isolates[5] |

Table 2: Prevalence of High-Level this compound Resistance in Various Studies.

Experimental Protocols

Accurate detection of this compound resistance is crucial for clinical management and epidemiological surveillance. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method is considered the gold standard for determining the level of this compound resistance.

Materials:

-

Mueller-Hinton agar (MHA)

-

This compound powder

-

Sterile petri dishes

-

Bacterial isolates for testing

-

Control strain (S. aureus ATCC 25923)

-

0.5 McFarland standard

-

Sterile saline or peptone water

Procedure:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent and sterilize by filtration.

-

Prepare this compound Agar Plates: Prepare serial twofold dilutions of the this compound stock solution to achieve final concentrations ranging from 0.016 to 1024 µg/mL in molten MHA.[11] Pour the agar into petri dishes and allow them to solidify.

-

Prepare Inoculum: Suspend isolated bacterial colonies in sterile saline or peptone water to match the turbidity of a 0.5 McFarland standard.

-

Inoculate Plates: Spot-inoculate the prepared MHA plates with the bacterial suspensions. Include a growth control plate (MHA without this compound) and a plate inoculated with the control strain.

-

Incubation: Incubate the plates at 35°C ± 2°C for 24 hours.[11]

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]

Disk Diffusion Susceptibility Testing

This is a qualitative method to screen for this compound resistance.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

This compound disks (5 µg and 200 µg)

-

Bacterial isolates for testing

-

Control strain (S. aureus ATCC 25923)

-

0.5 McFarland standard

-

Sterile swabs

Procedure:

-

Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculate MHA Plate: Dip a sterile swab into the inoculum and streak the entire surface of an MHA plate evenly in three directions.

-

Apply Disks: Aseptically place a 5 µg and a 200 µg this compound disk on the inoculated agar surface.

-

Incubation: Incubate the plate at 35°C ± 2°C for 24 hours.[11]

-

Interpretation:

PCR Detection of the mupA Gene

This molecular method provides a definitive identification of the genetic determinant for high-level resistance.

Materials:

-

DNA extraction kit

-

Bacterial isolates for testing

-

mupA-positive and mupA-negative control strains

-

PCR primers for mupA

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Gel electrophoresis equipment

Primer Sequences: Several primer sets can be used for the amplification of the mupA gene. A commonly used set is:

-

Mup1: (Sequence not consistently provided across all sources, researchers should refer to validated publications)

-

Mup2: (Sequence not consistently provided across all sources, researchers should refer to validated publications)

-

Mup3: 5′-TTCGGATAGTGCTCCATG-3′[12]

-

Mup4: 5′-CCCCAGTTACACCGATAT-3′[12]

PCR Protocol:

-

DNA Extraction: Extract genomic DNA from the bacterial isolates and control strains.

-

PCR Amplification:

-

Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and primers.

-

Add the template DNA to the reaction tubes.

-

Perform PCR with the following cycling conditions (example for a 1.1 kb product with Mup3 and Mup4):

-

Initial denaturation: 92°C for 1 minute

-

30 cycles of:

-

Denaturation: 92°C for 1 minute

-

Annealing: 55°C for 1 minute

-

Extension: 72°C for 2 minutes[12]

-

-

Final extension: 72°C for a suitable duration

-

-

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size (e.g., 1.1 kb) indicates the presence of the mupA gene.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to mupA-mediated this compound resistance.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Association of High-Level this compound Resistance and Multidrug-Resistant Methicillin-Resistant Staphylococcus aureus at an Academic Center in the Midwestern United States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. makhillpublications.co [makhillpublications.co]

- 7. ovid.com [ovid.com]

- 8. Diversity of plasmids and transmission of high-level this compound mupA resistance gene in Staphylococcus haemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aac.asm.org [aac.asm.org]

- 10. Prevalence of High Level of this compound Resistance among Staphylococcus aureus Isolated from Wound Infections in a Tertiary Care Hospital of West Bengal | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 11. Comparison of Disk Diffusion and Agar Dilution Method for the Detection of this compound Resistance in Staphylococcal Isolates from Skin and Soft Tissue Infections - Journal of Laboratory Physicians [jlabphy.org]

- 12. Characterization of the mupA Gene in Strains of Methicillin-Resistant Staphylococcus aureus with a Low Level of Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Spontaneous Mutation Rates Leading to Mupirocin Resistance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spontaneous mutation rates that lead to low-level mupirocin resistance in Staphylococcus aureus. It is designed to be a technical resource, offering quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Introduction to this compound Resistance

This compound is a topical antibiotic that is highly effective against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism of action involves the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1] Resistance to this compound in S. aureus is broadly categorized into two levels:

-

High-level resistance: Characterized by minimum inhibitory concentrations (MICs) of ≥512 µg/mL, this form of resistance is typically mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS-2) or less commonly mupB, which encodes a this compound-resistant IleRS.[2][3]

-

Low-level resistance: With MICs ranging from 8 to 256 µg/mL, this resistance arises from spontaneous point mutations in the native chromosomal ileS gene.[2] These mutations alter the enzyme's structure, reducing its affinity for this compound while maintaining its essential function.

This guide focuses on the spontaneous mutations that give rise to low-level this compound resistance.

Genetic Basis of Low-Level this compound Resistance

Low-level resistance to this compound is a direct consequence of single nucleotide polymorphisms (SNPs) in the chromosomal ileS gene, which encodes the native isoleucyl-tRNA synthetase. These spontaneous mutations typically occur within the Rossman fold of the enzyme, a conserved region responsible for ATP binding.[4]

The most frequently observed mutations in clinical and laboratory strains of S. aureus that confer low-level this compound resistance include:

-

V588F: A valine to phenylalanine substitution at position 588.[4]

-

V631F: A valine to phenylalanine substitution at position 631.[4]

-

G593V: A glycine to valine substitution at position 593.[4]

While the V588F mutation is the most commonly reported, other mutations have also been identified, highlighting the genetic plasticity of S. aureus in response to antibiotic pressure.

Quantitative Data on Spontaneous Mutation Rates

The spontaneous mutation rate is a critical parameter for understanding the likelihood of resistance development. This rate can be determined experimentally using methods such as fluctuation analysis. The table below summarizes reported spontaneous mutation frequencies for low-level this compound resistance in S. aureus.

| Staphylococcus aureus Strain | Spontaneous Mutation Frequency | Associated ileS Mutations | Reference |

| 8325-4 | (7.2 ± 0.9) × 10⁻⁸ | V588F, V631F, G593V | [4] |

| Oxford NCTC 6571 | 10⁻⁹ (for single-step mutants) | Not specified | [5] |

Experimental Protocols for Determining Mutation Rates

Accurate determination of spontaneous mutation rates is essential for assessing the potential for resistance emergence. The following are detailed methodologies for key experiments.

Fluctuation Analysis (Luria-Delbrück Assay)

Fluctuation analysis is a classical method to determine the spontaneous mutation rate in a bacterial population. It distinguishes between pre-existing mutations and mutations induced by the selective agent.

Protocol:

-

Preparation of Inoculum:

-

Inoculate a single colony of the susceptible S. aureus strain into a non-selective broth (e.g., Tryptic Soy Broth - TSB).

-

Incubate overnight at 37°C with shaking to obtain a saturated culture.

-

Perform a serial dilution of the overnight culture to a final concentration of approximately 10³ CFU/mL in fresh TSB.

-

-

Establishment of Parallel Cultures:

-

Dispense small, equal volumes (e.g., 100 µL) of the diluted culture into a large number of parallel tubes (e.g., 50-100 tubes).

-

Incubate the parallel cultures at 37°C with shaking until they reach the late logarithmic or early stationary phase of growth.

-

-

Plating for Mutant Selection and Total Viable Count:

-

Mutant Selection: Plate the entire volume from each parallel culture onto selective agar plates containing this compound at a concentration of 4x the MIC of the susceptible strain.

-

Total Viable Count: From a few representative parallel cultures, create serial dilutions and plate onto non-selective agar to determine the total number of viable cells (CFU/mL).

-

-

Incubation and Colony Counting:

-

Incubate all plates at 37°C for 48 hours.

-

Count the number of colonies on both the selective and non-selective plates.

-

-

Calculation of Mutation Rate:

-

The mutation rate (mutations per cell division) can be calculated using various methods, such as the Lea-Coulson method of the median or online calculators like FALCOR (Fluctuation Analysis Calculator).

-

Mutant Prevention Concentration (MPC) Determination

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants in a large bacterial population (≥10¹⁰ CFU).

Protocol:

-

Preparation of High-Density Inoculum:

-

Grow a large volume of the susceptible S. aureus strain in a non-selective broth to the stationary phase.

-

Concentrate the bacterial cells by centrifugation and resuspend the pellet in a small volume of fresh broth to achieve a final concentration of ≥10¹⁰ CFU/mL.

-

-

Preparation of this compound Plates:

-

Prepare a series of agar plates containing two-fold dilutions of this compound, typically ranging from the MIC to 64x the MIC of the susceptible strain.

-

-

Inoculation and Incubation:

-

Plate at least 10¹⁰ CFUs of the high-density inoculum onto each this compound-containing plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Determination of MPC:

-

The MPC is the lowest concentration of this compound at which no bacterial colonies are observed.

-

Serial Passage Experiment

Serial passage experiments are used to select for and characterize the evolution of resistance under continuous antibiotic pressure.

Protocol:

-

Initial Culture and MIC Determination:

-

Grow an initial culture of the susceptible S. aureus strain.

-

Determine the baseline MIC of this compound for this strain.

-

-

Serial Passaging:

-

Inoculate a fresh tube of broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) with the susceptible strain.

-

Incubate at 37°C with shaking for 24 hours.

-

After 24 hours, transfer an aliquot of the culture to a new tube of fresh broth containing a higher concentration of this compound (e.g., 2x the previous concentration).

-

Repeat this process daily for a defined period (e.g., 14-30 days), progressively increasing the this compound concentration.

-

-

Monitoring of Resistance Development:

-

At regular intervals (e.g., every few passages), determine the MIC of the evolving bacterial population.

-

At the end of the experiment, isolate single colonies from the final culture.

-

-

Genetic Analysis:

-

Sequence the ileS gene of the resistant isolates to identify the mutations responsible for the increased MIC.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for Fluctuation Analysis to Determine Spontaneous Mutation Rate.

Caption: Workflow for Mutant Prevention Concentration (MPC) Determination.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mutations Affecting the Rossman Fold of Isoleucyl-tRNA Synthetase Are Correlated with Low-Level this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of this compound Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular analysis of isoleucyl-tRNA synthetase mutations in clinical isolates of methicillin-resistant Staphylococcus aureus with low-level this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transient Loss of High-Level this compound Resistance in Staphylococcus aureus Due to MupA Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

Mupirocin's Effect on Bacterial Protein and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which the antibiotic mupirocin inhibits bacterial protein and RNA synthesis. It provides a comprehensive overview of its mode of action, quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

This compound, also known as pseudomonic acid A, is a narrow-spectrum antibiotic produced by Pseudomonas fluorescens.[1][2] Its primary mode of action is the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[3][4][5] This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), forming isoleucyl-tRNA (Ile-tRNAIle).[4]

This compound acts as a competitive inhibitor of IleRS, binding to the enzyme's active site and preventing the binding of isoleucine and ATP.[6] This blockage prevents the synthesis of Ile-tRNAIle, leading to a depletion of the charged isoleucyl-tRNA pool within the bacterial cell.[1][2] The resulting accumulation of uncharged tRNAIle triggers a cascade of downstream effects, ultimately halting bacterial growth.[1] At lower concentrations, this compound exhibits bacteriostatic effects, while at higher, prolonged concentrations, it can be bactericidal.[2][7]

A key advantage of this compound's unique mechanism is the lack of cross-resistance with other classes of antibiotics.[3][4]

Downstream Effects: Inhibition of Protein and RNA Synthesis

The depletion of charged Ile-tRNAIle directly inhibits protein synthesis, as ribosomes stall when they encounter an isoleucine codon on messenger RNA (mRNA) without the corresponding aminoacyl-tRNA to incorporate into the growing polypeptide chain.[6]

Furthermore, the accumulation of uncharged tRNA in the ribosomal A-site activates the stringent response , a global bacterial stress response mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp).[1] The ribosome-associated protein RelA synthesizes (p)ppGpp from GTP and ATP. Elevated levels of (p)ppGpp then act as a global regulator, leading to the downregulation of the synthesis of stable RNAs, including ribosomal RNA (rRNA) and transfer RNA (tRNA).[1] This inhibition of RNA synthesis is a secondary, indirect effect of this compound's primary action on IleRS. The combined inhibition of both protein and RNA synthesis leads to a state of bacteriostasis.[1]

Quantitative Data